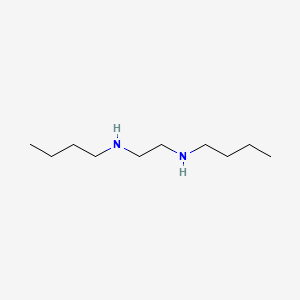

1,2-Ethanediamine, N,N'-dibutyl-

描述

Research in Enzyme Inhibition

One of the notable research trajectories for N,N'-dibutyl-1,2-ethanediamine is in the field of enzyme inhibition. Specifically, studies have investigated its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has indicated that N,N'-dibutyl-1,2-ethanediamine can effectively inhibit AChE activity in vitro. researchgate.net This inhibitory action highlights its potential as a scaffold for the design of new therapeutic agents. researchgate.net The mechanism of action is believed to involve the formation of coordination complexes with metal ions within the enzyme's active site, thereby modulating its activity. researchgate.net

Coordination Chemistry and Catalysis

In the realm of coordination chemistry, ethylenediamine (B42938) derivatives are widely recognized for their strong chelating properties. researchgate.net The substitution of butyl groups on the nitrogen atoms, as in N,N'-dibutyl-1,2-ethanediamine, modifies the steric and electronic environment around the metal center in the resulting complexes. This can influence the stability, reactivity, and catalytic activity of the metal complexes.

While specific research on the catalytic applications of N,N'-dibutyl-1,2-ethanediamine complexes is an area of ongoing exploration, the broader class of N,N'-dialkyl-1,2-ethanediamine ligands is known to be effective in various catalytic processes. For instance, copper complexes of similar diamine ligands are utilized in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. The nature of the alkyl substituents on the diamine ligand can significantly impact the catalyst's activity and the control over the polymerization process.

Structure

3D Structure

属性

IUPAC Name |

N,N'-dibutylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-5-7-11-9-10-12-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGVKPIUZUOJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063263 | |

| Record name | 1,2-Ethanediamine, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-95-0 | |

| Record name | N,N′-Dibutylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibutylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Targeted Synthesis of N,N'-Dibutyl-1,2-Ethanediamine

The direct synthesis of N,N'-dibutyl-1,2-ethanediamine can be approached through several well-established chemical reactions. These methods focus on the introduction of butyl groups onto the nitrogen atoms of the ethylenediamine (B42938) backbone.

The reaction of ethylenediamine with butyl halides, such as 1-bromobutane (B133212) or 1-chlorobutane, represents a classical approach to N-alkylation. youtube.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, displacing the halide ion.

The primary challenge in this synthesis is controlling the degree of alkylation. masterorganicchemistry.com The initial reaction of ethylenediamine with a butyl halide forms N-butyl-1,2-ethanediamine. This monosubstituted product is also nucleophilic and can react further with another molecule of butyl halide to yield the desired N,N'-dibutyl-1,2-ethanediamine. However, the reactivity of the secondary amine in the monosubstituted product can be comparable to or even greater than that of the primary amine in ethylenediamine, leading to a mixture of mono-, di-, tri-, and even tetra-alkylated products.

To favor the formation of the symmetrically disubstituted product, the stoichiometry of the reactants is crucial. Using at least a 2:1 molar ratio of the butyl halide to ethylenediamine is necessary. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

The general reaction scheme is as follows: H2N-CH2-CH2-NH2 + 2 CH3CH2CH2CH2-X → CH3CH2CH2CH2-NH-CH2-CH2-NH-CH2CH2CH2CH3 + 2 HX (Where X = Cl, Br, I)

A greener and more atom-economical approach to the synthesis of N,N'-dibutyl-1,2-ethanediamine involves the catalytic N-alkylation of ethylenediamine with butan-1-ol. researchgate.netresearchgate.net This method, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, utilizes a catalyst to facilitate the reaction, with water being the only byproduct. acs.org

The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde (butanal). This aldehyde then reacts with the amine to form a Schiff base or imine intermediate. The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the corresponding secondary amine, and the catalyst is regenerated in its original state.

Several catalytic systems have been developed for this transformation. For instance, a CuO-NiO/γ-Al2O3 catalyst has been shown to be effective for the N-alkylation of ethylenediamine with various alcohols, including butan-1-ol. researchgate.netresearchgate.net In a fixed-bed reactor system, this catalyst has demonstrated high yields for the mono-N-alkylation product, and by adjusting reaction conditions, the formation of the di-N-alkylated product can be promoted.

| Reactant | Catalyst | Temperature (°C) | Yield of N-butylethylenediamine (%) | Yield of N,N'-dibutylethylenediamine (%) |

| Ethylenediamine + Butan-1-ol | CuO-NiO/γ-Al2O3 | 160 | 85.2 | 3.5 |

This interactive table summarizes the yields of mono- and di-butylated products from the catalytic alkylation of ethylenediamine with butan-1-ol. researchgate.net

The data indicates that while mono-alkylation is favored under these specific conditions, the formation of the di-substituted product does occur. Optimization of the reaction parameters, such as temperature, pressure, and reactant ratios, can be employed to increase the yield of N,N'-dibutyl-1,2-ethanediamine.

Development of Advanced Synthetic Protocols

To improve the efficiency, safety, and scalability of N,N'-dibutyl-1,2-ethanediamine synthesis, advanced synthetic protocols are being explored. These include the use of continuous flow systems and the careful optimization of reaction conditions.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of diamines. researchgate.netresearchgate.net These advantages include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scalability.

The catalytic N-alkylation of ethylenediamine with alcohols in a fixed-bed reactor is an example of a continuous flow process. researchgate.netresearchgate.net In this setup, the reactants are continuously passed over a solid catalyst bed, and the product is collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize the yield of the desired product. The use of a heterogeneous catalyst also simplifies product purification, as the catalyst can be easily separated from the reaction mixture.

The synthesis of sterically hindered diamines can be challenging due to the decreased reactivity of the bulky starting materials. While N,N'-dibutyl-1,2-ethanediamine is not excessively hindered, the principles of optimizing reaction conditions are still relevant for maximizing its yield and purity.

Key parameters that can be optimized include:

Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to undesired side reactions.

Catalyst: The choice of catalyst is critical. For catalytic alkylations, catalysts with different metal loadings and support materials can exhibit varying activities and selectivities.

Reactant Ratio: Adjusting the molar ratio of the amine to the alkylating agent can influence the product distribution, helping to favor the formation of the desired disubstituted product.

For instance, in the catalytic alkylation of ethylenediamine, it has been observed that the reaction with a sterically hindered tertiary alcohol like 2-methylpropan-2-ol does not proceed, highlighting the significant impact of steric hindrance on this transformation. researchgate.netresearchgate.net

Chemical Reactivity and Derivative Formation

The chemical reactivity of N,N'-dibutyl-1,2-ethanediamine is characterized by the presence of two secondary amine functional groups. These amines are nucleophilic and can participate in a variety of chemical reactions to form a range of derivatives.

One common reaction is the formation of Schiff bases through condensation with aldehydes or ketones. researchgate.net These reactions typically require the removal of water to drive the equilibrium towards the product. The resulting N,N'-dibutyl-substituted bis(imine) derivatives have potential applications in coordination chemistry and as intermediates in organic synthesis.

N,N'-dibutyl-1,2-ethanediamine can also react with acylating agents , such as acyl chlorides or anhydrides, to form the corresponding diamides . These reactions are generally high-yielding and provide a route to more complex molecules with potential biological activity or material properties.

Furthermore, the two nitrogen atoms of N,N'-dibutyl-1,2-ethanediamine can act as a bidentate ligand , coordinating to metal ions to form stable chelate complexes . researchgate.net The butyl groups on the nitrogen atoms can influence the steric and electronic properties of the resulting metal complexes, which can be utilized in catalysis and materials science.

Oxidation Pathways and Amine Oxide Synthesis

The oxidation of tertiary amines to their corresponding amine oxides is a well-established transformation in organic chemistry. In the case of 1,2-ethanediamine, N,N'-dibutyl-, which contains two secondary amine functionalities, oxidation can theoretically lead to the corresponding N,N'-dihydroxylamine or, more commonly after further oxidation of the intermediate N-oxides, to other products. However, for the purpose of this section, we will focus on the conceptual synthesis of the N,N'-dioxide from the fully N-alkylated tertiary diamine analogue, N,N,N',N'-tetrabutyl-1,2-ethanediamine.

The oxidation of tertiary amines to amine oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-chloroperbenzoic acid, m-CPBA), or potassium permanganate. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

A general representation of the oxidation of a tertiary diamine to its corresponding N,N'-dioxide is shown below:

Reaction Scheme: Oxidation of a Tertiary Diamine to its N,N'-Dioxide

R₂N-(CH₂)₂-NR₂ + 2 [O] → R₂N⁺(O⁻)-(CH₂)₂-N⁺(O⁻)R₂

Where R = butyl and [O] represents an oxygen atom from an oxidizing agent.

| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) |

| Hydrogen Peroxide (30%) | Water, Methanol | 25 - 50 |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, Chloroform | 0 - 25 |

| Peracetic acid | Acetic acid, Water | 20 - 40 |

The mechanism of oxidation with hydrogen peroxide, for instance, involves the nucleophilic nitrogen atom of the amine attacking one of the oxygen atoms of H₂O₂, leading to the formation of the N-O bond and the expulsion of a water molecule. For a diamine, this process would occur at both nitrogen centers to yield the N,N'-dioxide. The resulting amine oxides are typically polar, water-soluble compounds.

Reduction Reactions to Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. To synthesize a symmetrically substituted secondary diamine like 1,2-ethanediamine, N,N'-dibutyl-, a plausible approach is the reductive amination of a dicarbonyl compound, such as glyoxal (B1671930), with a primary amine, in this case, n-butylamine.

The reaction proceeds in two main stages. First, the n-butylamine reacts with glyoxal to form a diimine intermediate (a Schiff base). This intermediate is then reduced to yield the final secondary diamine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Reaction Scheme: Reductive Amination of Glyoxal with n-Butylamine

OHC-CHO + 2 CH₃(CH₂)₃NH₂ → [CH₃(CH₂)₃N=CH-CH=N(CH₂)₃CH₃] --(Reduction)--> CH₃(CH₂)₃NH-CH₂-CH₂-NH(CH₂)₃CH₃

The choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the reduction of the protonated imine over the carbonyl starting material, allowing for a one-pot reaction. masterorganicchemistry.com A study on the reductive amination of triacetoneamine with n-butylamine demonstrated high yields of the corresponding secondary amine using a Cu-Cr-La/γ-Al₂O₃ catalyst, highlighting the utility of catalytic methods. researchgate.net

The following table outlines the key steps and reagents involved in the proposed synthesis of 1,2-ethanediamine, N,N'-dibutyl- via reductive amination.

| Step | Reactants | Reagents/Catalysts | Intermediate/Product |

| 1. Imine Formation | Glyoxal, n-Butylamine | Mild acid catalyst (optional) | N,N'-Dibutyl-1,2-ethanediimine |

| 2. Reduction | N,N'-Dibutyl-1,2-ethanediimine | NaBH₄, NaBH₃CN, or H₂/Catalyst | 1,2-Ethanediamine, N,N'-dibutyl- |

Another potential reductive route to 1,2-ethanediamine, N,N'-dibutyl- is the reduction of the corresponding diamide, N,N'-dibutyloxalamide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. This method, however, is often less favored for industrial applications due to the hazardous nature of the reducing agent.

Nucleophilic Substitution Reactions with Electrophiles

Secondary amines, such as 1,2-ethanediamine, N,N'-dibutyl-, are effective nucleophiles due to the presence of lone pairs of electrons on the nitrogen atoms. They can readily react with a variety of electrophiles in nucleophilic substitution reactions. libretexts.org A common class of such reactions is the N-alkylation with alkyl halides.

The reaction of 1,2-ethanediamine, N,N'-dibutyl- with an alkyl halide, for example, would proceed via an Sₙ2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com Since the starting material is a diamine, this reaction can occur at both nitrogen centers, leading to the formation of a quaternary ammonium (B1175870) salt if a sufficient amount of the electrophile is used.

A well-documented analogy is the synthesis of tetrabutylammonium (B224687) bromide from tributylamine (B1682462) and n-butyl bromide. google.comgoogle.com This reaction demonstrates the principle of quaternization of a tertiary amine. Applying this to our secondary diamine, we can predict its reaction with an electrophile like benzyl (B1604629) bromide.

Reaction Scheme: Nucleophilic Substitution with Benzyl Bromide

CH₃(CH₂)₃NH-CH₂-CH₂-NH(CH₂)₃CH₃ + 2 C₆H₅CH₂Br → [CH₃(CH₂)₃N⁺(CH₂C₆H₅)-CH₂-CH₂-N⁺(CH₂C₆H₅)(CH₂)₃CH₃] 2Br⁻

The reaction conditions for such nucleophilic substitutions typically involve a polar aprotic solvent to dissolve the reactants and facilitate the reaction. The reactivity of the electrophile also plays a significant role, with benzyl halides and primary alkyl halides being more reactive than secondary or tertiary halides in Sₙ2 reactions.

The table below summarizes the expected products from the reaction of 1,2-ethanediamine, N,N'-dibutyl- with various electrophiles.

| Electrophile | Reagent Class | Expected Product |

| Benzyl bromide | Alkyl halide | N,N'-Dibenzyl-N,N'-dibutyl-1,2-ethanediaminium dibromide |

| Acetyl chloride | Acyl halide | N,N'-Diacetyl-N,N'-dibutyl-1,2-ethanediamine |

| Methyl iodide | Alkyl halide | N,N'-Dibutyl-N,N'-dimethyl-1,2-ethanediaminium diiodide |

These reactions highlight the utility of 1,2-ethanediamine, N,N'-dibutyl- as a scaffold for the synthesis of more complex molecules, including quaternary ammonium salts with potential applications as phase-transfer catalysts or ionic liquids, and diamides which are important intermediates in various chemical industries.

Coordination Chemistry and Ligand Design Principles

N,N'-Dibutyl-1,2-Ethanediamine as a Bidentate Chelating Ligand

1,2-Ethanediamine, N,N'-dibutyl- functions as a classic bidentate chelating ligand. It possesses two nitrogen donor atoms separated by a two-carbon backbone, allowing it to bind to a single metal center to form a stable five-membered ring. libretexts.org This chelation results in complexes that are thermodynamically more stable than those formed with analogous monodentate amine ligands, a phenomenon known as the chelate effect. The structure of the ligand, with its two butyl groups, plays a critical role in determining its coordination behavior.

The formation of a coordination complex between a metal ion and N,N'-dibutyl-1,2-ethanediamine involves the donation of lone pairs of electrons from the two nitrogen atoms to the metal center. wikipedia.org The stability of the resulting chelate is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the ligand.

The stability of mixed ligand complexes of copper(II) with various N-substituted ethylenediamines has been studied, revealing that steric hindrance from the substituent groups can significantly impact the formation constant of the complex. asianpubs.org For instance, complexes with N,N-diethyl ethylenediamine (B42938) have been found to have lower formation constants than those with the less bulky N,N-dimethyl ethylenediamine, a trend attributed to steric hindrance. asianpubs.org Following this trend, it is expected that the larger butyl groups of N,N'-dibutyl-1,2-ethanediamine would lead to lower stability constants compared to its dimethyl and diethyl analogues due to increased steric strain.

Table 1: Stability of Copper(II) Mixed Ligand Complexes with Substituted Ethylenediamines

| Secondary Ligand (L) | log K(CuAL) | Δ log K |

|---|---|---|

| N,N-diethyl ethylenediamine | 8.01 | -0.22 |

| N,N-dimethyl ethylenediamine | 8.71 | -0.12 |

Data sourced from potentiometric studies of [Cu-2,2'-bipyridylamine-L] complexes. asianpubs.org

The N-substituents are paramount in dictating the coordination properties of ethylenediamine-derived ligands. These effects can be broadly categorized as steric and electronic.

Electronic Effects: The butyl groups are electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density on the nitrogen atoms, enhancing their basicity and donor strength compared to unsubstituted ethylenediamine. However, in the context of complex stability, this enhanced basicity can be counteracted by the steric bulk of the groups. asianpubs.org Studies on other N-heterocyclic systems show that the position of ring nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org While the butyl groups in N,N'-dibutyl-1,2-ethanediamine increase the electron-donating ability of the nitrogen atoms, the steric repulsion often plays a more dominant role in determining the final structure and stability of the metal complex. nih.gov

Structural and Spectroscopic Elucidation of Metal Complexes

The precise structure and coordination environment of metal complexes with N,N'-dibutyl-1,2-ethanediamine can be determined through a combination of spectroscopic methods and single-crystal X-ray diffraction.

A suite of spectroscopic techniques is employed to characterize the coordination of ligands like N,N'-dibutyl-1,2-ethanediamine to metal centers.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal ion typically causes a shift in the N-H stretching and bending vibrations. More importantly, new bands appear in the far-IR region (typically 400–600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of complex formation. nih.gov

Electronic (UV-Vis) Spectroscopy: The d-d electronic transitions within the metal center are sensitive to the ligand field environment. The position and intensity of these absorption bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal ion. mdpi.comnih.gov For instance, tetragonally distorted octahedral Cu(II) complexes are known to exhibit multiple d-d transitions, often appearing as a single broad or asymmetric band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and provide insights into the complex's structure in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor nitrogen atoms are affected. For diamagnetic complexes, NMR can be used to study the symmetry and fluxional processes of the complex. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy is a powerful tool for probing the metal's coordination environment. The g-values and hyperfine coupling constants are sensitive to the geometry and the nature of the donor atoms. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for a [Cu(N,N-Me₂-en)₂Zn(NCS)₄] Complex

| Technique | Observation | Assignment/Interpretation |

|---|---|---|

| Electronic Spectroscopy | Broad, asymmetric band at 17,720 cm⁻¹ | d-d transitions in a distorted octahedral Cu(II) environment. mdpi.com |

| IR Spectroscopy | Bands corresponding to ligand vibrations and thiocyanate (B1210189) vibrations. | Confirms presence of both ligands in the complex. |

| EPR Spectroscopy | Anisotropic spectrum | Consistent with an axially elongated octahedral geometry for Cu(II). |

This table presents data for a related N,N-dimethylethylenediamine complex to illustrate the application of these techniques. mdpi.comresearchgate.net

When N,N'-dibutyl-1,2-ethanediamine chelates to a metal ion, it forms a five-membered ring consisting of the metal ion, two nitrogen atoms, and two carbon atoms (M-N-C-C-N). This ring is not planar and adopts a puckered or 'gauche' conformation to relieve torsional strain. The two carbon atoms are displaced on opposite sides of the N-M-N plane. This puckering leads to two enantiomeric conformations, designated as δ and λ.

Rational Design of Ethylenediamine-Derived Ligands

The principles learned from studying ligands like N,N'-dibutyl-1,2-ethanediamine are crucial for the rational design of new ligands with tailored properties. researchgate.net By systematically varying the N-substituents, chemists can fine-tune the steric and electronic characteristics of the ligand to achieve specific outcomes. nih.gov

For example, if a highly stable complex is desired, one might choose smaller N-substituents to minimize steric hindrance. Conversely, if the goal is to create a specific coordination geometry or to control the reactivity at the metal center, bulky substituents like butyl groups can be used to block certain coordination sites or to create a specific chiral environment. This strategy is central to the development of catalysts, molecular sensors, and therapeutic agents. researchgate.netnih.gov The design of Fe³⁺ complexes for medical imaging, for instance, relies on modifying ethylenediamine-type backbones to control the complex's stability and its interactions with water molecules, which can be influenced by the steric and electronic nature of the ligand's substituent arms. nih.gov

Modulating Chelation Preferences through Alkyl Substitution

The introduction of alkyl groups, such as the butyl groups in N,N'-dibutyl-1,2-ethanediamine, onto the nitrogen atoms of the ethylenediamine core has a profound impact on the ligand's chelation preferences. Chelation refers to the formation of a ring structure when a bidentate or polydentate ligand coordinates to a central metal ion. vedantu.com The stability of this chelate ring is influenced by several factors, including the size and conformation of the alkyl substituents.

The presence of bulky alkyl groups can introduce steric hindrance, which can affect the stability of the resulting metal complex. For instance, studies on copper(II) mixed ligand complexes have shown that the stability of complexes with N,N'-dialkyl substituted ethylenediamines is lower than that of the unsubstituted ethylenediamine complex. asianpubs.org This is attributed to the steric hindrance caused by the alkyl groups, which can weaken the metal-ligand bond. asianpubs.orgresearchgate.net

The table below illustrates the effect of N-alkylation on the stability of copper(II) mixed ligand complexes.

Table 1: Stability Constants (log K) of Cu(II) Mixed Ligand Complexes with Various Diamines

| Ligand | log K |

|---|---|

| Ethylenediamine | > N,N-dimethyl ethylenediamine |

| N,N-dimethyl ethylenediamine | > N,N-diethyl ethylenediamine |

Data sourced from potentiometric studies on mixed ligand complexes. asianpubs.org

This trend highlights that as the size of the alkyl group on the nitrogen atoms increases, the stability of the resulting complex tends to decrease due to increased steric repulsion.

Multidentate Ligand Architectures Based on Ethylenediamine Backbone

The ethylenediamine backbone is not limited to forming simple bidentate ligands. It serves as a foundational element for constructing more complex multidentate ligands. These ligands possess more than two donor atoms and can wrap around a metal ion, forming multiple chelate rings. libretexts.org A classic example of a multidentate ligand built upon an ethylenediamine framework is ethylenediaminetetraacetic acid (EDTA), which is a hexadentate ligand capable of forming very stable complexes with a wide range of metal ions. libretexts.org

While N,N'-dibutyl-1,2-ethanediamine itself is a bidentate ligand, its diamine structure is a key motif in the design of more elaborate ligand systems. For example, Schiff base ligands can be synthesized through the condensation of N,N'-dibutyl-1,2-ethanediamine with aldehydes or ketones. These Schiff base ligands can exhibit higher denticity and have been used to chelate various metal ions, including thorium(IV), neodymium(III), and europium(III). researchgate.net

Specific Applications of Coordination Complexes in Academic Research

The coordination complexes formed with N,N'-dialkyl-1,2-ethanediamine ligands, including N,N'-dibutyl-1,2-ethanediamine, are subjects of academic research, contributing to a deeper understanding of fundamental coordination principles and exploring potential applications in various fields.

Transition Metal Complexes in Fundamental Coordination Studies

Complexes of transition metals with N,N'-dibutyl-1,2-ethanediamine and related ligands are valuable tools for investigating the fundamental aspects of coordination chemistry. google.com Spectroscopic studies, such as far-infrared spectroscopy, have been employed to probe the metal-ligand vibrations in complexes of copper(II) with various N,N'-dialkylethylenediamines. researchgate.net These studies provide insights into the strength and nature of the copper-nitrogen bond and how it is influenced by the alkyl substituents on the ligand.

The steric and electronic effects of the butyl groups in N,N'-dibutyl-1,2-ethanediamine can influence the geometry and electronic structure of the resulting transition metal complexes. These effects are of fundamental interest in understanding how ligand properties fine-tune the characteristics of the metal center.

Platinum Group Metal Complexes with N,N'-Dialkyl-1,2-Ethanediamine Ligands

Platinum group metals, including platinum, ruthenium, osmium, iridium, and rhodium, form a diverse range of coordination complexes with N,N'-dialkyl-1,2-ethanediamine ligands. nih.gov These complexes are of significant interest due to their potential applications in areas such as catalysis and medicine. For instance, platinum complexes containing diamine ligands have been extensively studied for their anticancer properties. rsc.org

Research has shown that the nature of the carrier ligand, such as a substituted ethylenediamine, can significantly impact the biological activity and toxicity profile of platinum complexes. nih.gov The synthesis and characterization of platinum(II) and platinum(IV) complexes with unsymmetrically N-substituted ethylenediamine derivatives have been reported, with some of these complexes exhibiting cytotoxicity against various cancer cell lines. rsc.org

Furthermore, half-sandwich complexes of platinum-group metals with N,N-bidentate ligands derived from sugars have been synthesized and shown to possess antineoplastic and antimicrobial activities. nih.gov While these specific examples may not directly involve N,N'-dibutyl-1,2-ethanediamine, they highlight the broad scope of research into platinum group metal complexes with related N,N'-dialkyl-1,2-ethanediamine ligands.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| N,N'-dibutyl-1,2-ethanediamine |

| 1,2-Ethanediamine (Ethylenediamine) |

| Copper(II) |

| N,N-dimethyl ethylenediamine |

| N,N-diethyl ethylenediamine |

| Ethylenediaminetetraacetic acid (EDTA) |

| Thorium(IV) |

| Neodymium(III) |

| Europium(III) |

| Platinum |

| Ruthenium |

| Osmium |

| Iridium |

| Rhodium |

| Platinum(II) |

Catalytic Applications in Organic Transformations

N,N'-Dibutyl-1,2-Ethanediamine as a Catalyst or Co-catalyst Component

The utility of a diamine in catalysis is largely dictated by its structural and electronic properties. The presence of two nitrogen atoms allows for bidentate coordination to a metal center, which can influence the reactivity and selectivity of the resulting catalyst. The N-substituents, in this case, two butyl groups, play a crucial role in modulating the steric and electronic environment around the nitrogen atoms, thereby affecting the catalytic activity.

In homogeneous catalysis, ligands are critical for stabilizing the metal center, influencing its reactivity, and controlling the stereoselectivity of a reaction. Diamines are widely employed as ligands for various transition metals, including palladium, copper, and rhodium, in a range of cross-coupling and amination reactions. tcichemicals.comnih.gov

Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts, often derived from amines, are common phase-transfer catalysts. researchgate.net These catalysts work by transporting a reactant from one phase to another where the reaction can occur.

There is currently no scientific literature available that specifically investigates or reports the use of 1,2-Ethanediamine, N,N'-dibutyl- or its quaternary ammonium salt derivatives as phase-transfer catalysts. The potential of this compound in PTC applications remains an unexplored area of research.

Scope and Mechanisms of Catalyzed Reactions

The following sections delve into specific areas of organic transformations where diamine-based catalysts have shown significant promise. However, it is important to preface that the available research literature does not specifically implicate 1,2-Ethanediamine, N,N'-dibutyl- in these methodologies.

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. While various catalytic systems, often involving transition metals with specific ligands, have been developed for C-H activation, there are no documented instances of 1,2-Ethanediamine, N,N'-dibutyl- being employed as a ligand or catalyst in such reactions.

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds. The stereochemical outcome of these reactions can often be controlled by the use of chiral catalysts. While chiral diamines are a well-established class of ligands for enantioselective cycloaddition reactions, there is no available research that describes the use of 1,2-Ethanediamine, N,N'-dibutyl- in this context.

Asymmetric synthesis, particularly the catalytic enantioselective synthesis of chiral molecules, is a major focus of modern organic chemistry. Chiral diamines are frequently used as ligands or organocatalysts to induce enantioselectivity. ua.es These catalysts are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

A thorough search of the chemical literature indicates that while the broader class of chiral diamines is extensively studied in asymmetric catalysis, there are no specific reports on the application of 1,2-Ethanediamine, N,N'-dibutyl- in enantioselective catalysis. The synthesis and evaluation of a chiral version of this ligand for asymmetric reactions have not been documented.

Development of Novel Catalytic Systems

The versatility of diamine ligands lies in their ability to form stable chelate complexes with transition metals, thereby influencing the electronic and steric environment of the metal center. This modulation of the catalyst's properties can lead to enhanced activity, selectivity, and stability.

The integration of 1,2-Ethanediamine, N,N'-dibutyl- with transition metal precatalysts is a key strategy in the development of active catalytic species. Transition metal precatalysts are stable metal complexes that are converted into the active catalyst under the reaction conditions. The role of the diamine ligand in this context is to coordinate to the metal center, facilitating the formation of the catalytically active species and stabilizing it throughout the catalytic cycle.

Palladium and copper-based catalytic systems are among the most widely used in organic synthesis, particularly for cross-coupling reactions. Diamine ligands, in general, have been shown to be effective in these systems. For instance, in copper-catalyzed Ullmann-type cross-coupling reactions, diamine ligands can facilitate the reaction under milder conditions than traditionally required. tcichemicals.com Similarly, in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, diamine ligands can enhance the catalytic activity. tcichemicals.com

Although specific data for 1,2-Ethanediamine, N,N'-dibutyl- is limited, the general reactivity of N,N'-dialkylethylenediamines suggests its potential to form effective catalytic systems with various transition metals. The butyl groups on the nitrogen atoms would influence the steric bulk and solubility of the resulting metal complex, which in turn can affect its catalytic performance.

Table 1: Potential Transition Metal Precatalysts for Integration with 1,2-Ethanediamine, N,N'-dibutyl-

| Transition Metal Precatalyst | Potential Catalytic Application |

| Palladium(II) acetate | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) |

| Copper(I) iodide | Ullmann condensation, C-N and C-O bond formation |

| Rhodium(I) complexes | Hydroformylation, hydrogenation |

| Ruthenium(II) complexes | Asymmetric hydrogenation, transfer hydrogenation |

| Nickel(II) chloride | Cross-coupling reactions, Kumada coupling |

The structure of a ligand is critical to its effectiveness in a catalytic system. 1,2-Ethanediamine, N,N'-dibutyl- can serve as a fundamental building block or scaffold for the synthesis of more complex and tailored ligands. By modifying the diamine backbone or the substituents on the nitrogen atoms, it is possible to fine-tune the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction.

The development of ligand scaffolds often aims to introduce specific structural features that can enhance catalytic activity and selectivity. For example, the introduction of chiral centers into the ligand scaffold can lead to the development of catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and other bioactive molecules. While there is no specific research found on the use of 1,2-Ethanediamine, N,N'-dibutyl- in asymmetric catalysis, the general principles of chiral ligand design could be applied to this scaffold.

Furthermore, the steric bulk provided by the n-butyl groups in 1,2-Ethanediamine, N,N'-dibutyl- can play a significant role in dictating the coordination geometry of the metal center and the accessibility of the catalytic site. This can influence the regioselectivity and stereoselectivity of the catalyzed reaction. The ligand's flexibility also allows it to adopt various conformations, which can be crucial for accommodating different substrates and intermediates in the catalytic cycle.

Table 2: Conceptual Ligand Modifications Based on the 1,2-Ethanediamine, N,N'-dibutyl- Scaffold

| Modification Strategy | Desired Enhancement in Catalytic Performance |

| Introduction of chiral substituents on the ethylene (B1197577) backbone | Enantioselectivity in asymmetric catalysis |

| Variation of the alkyl groups on the nitrogen atoms | Tuning of steric and electronic properties for improved reactivity and selectivity |

| Incorporation of additional donor atoms | Creation of polydentate ligands for enhanced catalyst stability |

| Attachment to a solid support | Facilitation of catalyst recovery and reuse |

This table presents conceptual strategies for ligand development. The synthesis and catalytic testing of these modified ligands would be required to validate their performance.

Advanced Materials Science and Polymer Chemistry Applications

N,N'-Dibutyl-1,2-Ethanediamine as a Polymer Building Block

As a diamine, N,N'-dibutyl-1,2-ethanediamine serves as a fundamental building block for the synthesis of various polymers. Its structure allows it to be integrated into polymer backbones, influencing their architecture, flexibility, and intermolecular interactions.

Polymerization Reactions and Mechanisms

N,N'-Dibutyl-1,2-ethanediamine can participate in several types of polymerization reactions, most notably step-growth polymerization, to form commercially significant classes of polymers such as polyurethanes and polyamidoamines.

Polyurethane Synthesis: Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. l-i.co.uk Diamines like N,N'-dibutyl-1,2-ethanediamine can be used as chain extenders, reacting with isocyanate groups to form urea (B33335) linkages. The basic reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group, as shown in the general mechanism below. The presence of the two butyl groups on the nitrogen atoms can influence the reaction kinetics due to steric hindrance compared to a primary amine. The synthesis is often carried out in solvents like N,N-dimethylacetamide (DMA) and may be catalyzed by tertiary amines or organometallic compounds. ui.ac.idresearchgate.net

General Polyurethane/Polyurea Formation Mechanism

| Reactant A | Reactant B | Linkage Formed | Polymer Class |

|---|---|---|---|

| Diisocyanate (R-NCO) | Diol (HO-R'-OH) | Urethane | Polyurethane |

Polyamidoamine Synthesis: Linear polyamidoamines (PAAs) are synthesized through the aza-Michael polyaddition of a bis-secondary amine with a bis-acrylamide. mdpi.com In this reaction, the secondary amine groups of N,N'-dibutyl-1,2-ethanediamine would add across the activated double bonds of a bis-acrylamide monomer. This type of reaction is typically performed in solvents with active hydrogens, such as benzyl (B1604629) alcohol, at elevated temperatures. mdpi.com The resulting polyamidoamine would feature the dibutylamino ethyl moiety as a repeating unit in the polymer backbone.

Chain Extenders and Cross-linking Agents in Polymer Synthesis

The dual amine functionality of N,N'-dibutyl-1,2-ethanediamine allows it to act as both a chain extender and a cross-linking agent in polymer synthesis, significantly impacting the final material's properties.

As a chain extender , particularly in polyurethane and polyurea systems, the diamine connects isocyanate-terminated prepolymers, increasing the molecular weight and forming the "hard segments" of the resulting block copolymer. scispace.com The structure of the diamine chain extender has a profound effect on the mechanical properties of the polymer. For instance, studies on polyurethane dispersions have shown that decreasing the number of carbon atoms in the diamine chain extender (from hexamethylenediamine (B150038) to ethylenediamine) leads to an increase in tensile strength, tear strength, and hardness. scispace.com This is attributed to an increase in the hard segment content and hydrogen bonding density. scispace.com The bulky butyl groups on N,N'-dibutyl-1,2-ethanediamine would create a unique hard segment morphology, likely resulting in looser hard segmental packing compared to less substituted diamines. mdpi.com

As a cross-linking agent , N,N'-dibutyl-1,2-ethanediamine can be used to create networked polymer structures. When reacted with monomers having more than two functional groups (e.g., a tri-isocyanate or a resin with multiple reactive sites), it can form covalent bonds that link different polymer chains together. This cross-linking process transforms a liquid or thermoplastic resin into a thermoset material with enhanced mechanical strength, chemical resistance, and thermal stability. mdpi.com For example, polyfunctional amines are employed to crosslink latex polymers and aqueous resins, where the amine groups react with functional groups on the polymer chains, such as carboxyl or epoxy groups. researchgate.netepo.org

Design and Synthesis of Functional Polymeric Materials

The specific chemical structure of N,N'-dibutyl-1,2-ethanediamine, featuring both pH-responsive amine groups and hydrophobic butyl chains, enables its use in the design of advanced functional polymers.

pH-Responsive Polymer Nanoparticles

Polymers containing tertiary amine groups are widely used to create pH-responsive nanomaterials. monash.edu These materials can change their structure and properties in response to changes in the environmental pH. The secondary amine groups in polymers derived from N,N'-dibutyl-1,2-ethanediamine can be protonated in acidic conditions, leading to a positive charge and increased hydrophilicity. This charge-shifting behavior can induce the swelling or disassembly of nanoparticles, making them excellent candidates for applications like controlled drug delivery. monash.edunih.gov

For example, nanoparticles can be designed to be stable at physiological pH (around 7.4) but to rapidly release their cargo in the more acidic environment of tumor tissues or within cellular endosomes (pH 5.0-6.5). nih.govnih.gov The general strategy involves creating block copolymers where one block is pH-responsive. At neutral pH, this block is hydrophobic, driving self-assembly into nanoparticles. Upon entering an acidic environment, the block becomes protonated and hydrophilic, causing the nanoparticle to destabilize and release its payload. monash.edursc.org While specific studies using N,N'-dibutyl-1,2-ethanediamine are not prevalent, its incorporation would offer a pKa-dependent response typical of such amine-containing polymers.

Strategies for Designing pH-Responsive Nanoparticles

| Strategy | Mechanism | Key Polymer Feature | Resulting Behavior |

|---|---|---|---|

| Charge Shifting | Protonation/deprotonation of amine groups with pH change. monash.edu | Polymers with amine groups (e.g., from N,N'-dibutyl-1,2-ethanediamine). | Swelling, disassembly, or surface charge reversal of nanoparticles. nih.gov |

Hydrophobic Polymer Architectures for Specific Applications

The presence of two n-butyl groups on the N,N'-dibutyl-1,2-ethanediamine monomer provides significant hydrophobic character. When this monomer is polymerized, the resulting polymer chain will have a high degree of hydrophobicity. This property is particularly useful for creating materials that require water resistance.

Research into hydrophobic polyamidoamines (H-PAAs) has shown that by combining bis-secondary amines with bis-acrylamides derived from long-chain diamines, it is possible to create semi-crystalline, water-resistant polymers. mdpi.com These H-PAAs are soluble in organic solvents and can be processed from the melt, unlike traditional water-soluble polyamidoamines. mdpi.com The incorporation of N,N'-dibutyl-1,2-ethanediamine into a polymer backbone, for example through reaction with a hydrophobic bis-acrylamide, would yield a polymer with reduced water absorption and potentially enhanced interaction with other hydrophobic materials or surfaces. Such architectures are desirable for applications in coatings, adhesives for non-polar substrates, and water-resistant films.

Integration into Hybrid and Composite Materials

Polymers derived from N,N'-dibutyl-1,2-ethanediamine can be integrated into more complex material systems, such as organic-inorganic hybrids and polymer composites, to create materials with synergistic properties.

Hybrid Materials: Organic-inorganic hybrid materials combine the properties of a polymer with those of an inorganic component, such as silica (B1680970) or a metal oxide. For instance, a pH-responsive polymer can be grafted onto silica nanoparticles to create a hybrid nanoparticle system. nih.gov In such a system, the silica provides a stable, rigid core, while the polymer shell provides the desired functionality, such as pH-responsive cargo release. researchgate.netnih.gov A polymer synthesized from N,N'-dibutyl-1,2-ethanediamine could form the functional organic shell in such a hybrid material.

Examples of Components in Hybrid and Composite Materials

| Material Type | Organic Component | Inorganic/Second Phase Component | Potential Application |

|---|---|---|---|

| Hybrid Nanoparticle | pH-responsive polymer shell nih.gov | Silica nanoparticle core nih.gov | Intracellular drug delivery |

| Polymer Composite | Hydrophobic polymer matrix mdpi.com | Hydroxyapatite (HAP) nanoparticles mdpi.com | Tissue engineering scaffolds |

Composite Materials: In composite materials, a polymer acts as a matrix that encapsulates a filler or reinforcing agent. The hydrophobic nature of polymers made from N,N'-dibutyl-1,2-ethanediamine would make them suitable as a matrix for dispersing hydrophobic fillers or as a compatibilizer in polymer blends containing a hydrophobic phase. For example, in composites of hydrophilic and hydrophobic polymers, such as those developed for tissue engineering, a polymer based on this diamine could constitute the hydrophobic phase, influencing the material's mechanical properties and degradation rate. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Ethanediamine, N,N'-dibutyl- |

| N,N-dimethylacetamide (DMA) |

| Benzyl alcohol |

| Diisocyanate |

| Polyol |

| Polyurethane |

| Polyamidoamine |

| Bis-acrylamide |

| Hexamethylenediamine |

| Ethylenediamine (B42938) |

| Silica |

| Hydroxyapatite |

Applications in Novel Materials Development

The chemical compound 1,2-Ethanediamine, N,N'-dibutyl- is a diamine that has been noted in chemical databases such as PubChem. nih.gov However, a comprehensive review of publicly available scientific literature does not yield specific research findings or detailed applications of this particular compound in the fields of advanced materials science and polymer chemistry.

Due to the absence of specific research data on the applications of 1,2-Ethanediamine, N,N'-dibutyl- in novel materials development, detailed research findings and data tables on its role in this area cannot be provided at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate the potential of this specific compound in advanced materials science and polymer chemistry.

Supramolecular Chemistry and Molecular Recognition

N,N'-Dibutyl-1,2-Ethanediamine in Supramolecular Architectures

Detailed investigations into the formation of supramolecular architectures involving 1,2-Ethanediamine, N,N'-dibutyl- are not found in the current body of scientific literature. The potential for this molecule to engage in such chemistry exists due to its structural features, but specific examples and detailed analyses are absent.

While it can be hypothesized that 1,2-Ethanediamine, N,N'-dibutyl- could participate in various non-covalent interactions, including hydrogen bonding via its secondary amine groups and van der Waals forces arising from its butyl chains, specific studies detailing these interactions in the context of supramolecular assembly are not available. Research on related N,N'-dialkyl-1,2-ethanediamines suggests the importance of these forces in the formation of coordination polymers and other assemblies, but direct experimental or computational data for the dibutyl derivative is lacking.

There are no specific research articles that describe the self-assembly or self-organization of 1,2-Ethanediamine, N,N'-dibutyl- into defined supramolecular structures. The study of how this molecule might arrange itself into larger, ordered systems remains an open area for investigation.

Host-Guest Chemistry and Molecular Recognition Phenomena

The capacity of 1,2-Ethanediamine, N,N'-dibutyl- to act as a host molecule in host-guest complexes has not been explored in the available literature.

No binding studies, including the determination of association constants or thermodynamic parameters for the interaction of 1,2-Ethanediamine, N,N'-dibutyl- with any organic or inorganic guest species, have been reported. Consequently, no data is available to populate a table on this topic.

Given the absence of established supramolecular architectures based on 1,2-Ethanediamine, N,N'-dibutyl- , there is no research on the modulation of such structures by external stimuli like pH, temperature, or light. While stimuli-responsive materials based on other diamine-containing polymers have been studied, this has not been extended to the specific compound of interest.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) and ab initio quantum chemical analyses are powerful tools for elucidating these characteristics for molecules like 1,2-Ethanediamine, N,N'-dibutyl-.

Density Functional Theory (DFT) Calculations of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 1,2-Ethanediamine, N,N'-dibutyl-. DFT calculations can provide valuable insights into a range of molecular properties.

DFT methods could be employed to optimize the geometry of 1,2-Ethanediamine, N,N'-dibutyl-, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G* to provide a good approximation of the molecule's three-dimensional structure.

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 1,2-Ethanediamine, N,N'-dibutyl-, the nitrogen lone pairs would significantly contribute to the HOMO, making them sites for electrophilic attack.

Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2-Ethanediamine, N,N'-dibutyl-, the MEP would highlight the negative potential around the nitrogen atoms due to their lone pairs, and the positive potential around the hydrogen atoms of the amino groups.

Computed Molecular Properties of 1,2-Ethanediamine, N,N'-dibutyl-

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | N,N'-dibutylethane-1,2-diamine |

| CAS Number | 4013-95-0 |

| Canonical SMILES | CCCCNCCNCCCC |

| InChI Key | YRGVKPIUZUOJSJ-UHFFFAOYSA-N |

This data is sourced from public chemical databases and represents basic computed properties. Detailed DFT analysis would provide a much richer dataset of electronic and structural parameters.

Ab Initio Methods for Quantum Chemical Analysis

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller molecules and benchmark data for other methods.

For 1,2-Ethanediamine, N,N'-dibutyl-, ab initio calculations could be used to obtain a more precise determination of its electronic energy and to study electron correlation effects, which are important for accurately describing the interactions between electrons. These methods would be particularly useful for generating a highly accurate potential energy surface to study its conformational landscape.

Mechanistic Insights and Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Organic Reaction Mechanisms

The diamine structure of 1,2-Ethanediamine, N,N'-dibutyl- suggests its involvement in a variety of organic reactions, such as nucleophilic substitution and condensation reactions. Computational modeling could be used to elucidate the mechanisms of these reactions. For instance, by modeling the reaction of 1,2-Ethanediamine, N,N'-dibutyl- with an alkyl halide, it would be possible to map the potential energy surface of the reaction, identify the transition state, and calculate the activation energy. This would provide a detailed, step-by-step understanding of the reaction pathway.

Modeling of Metal-Ligand Interactions in Catalysis

Diamines are excellent ligands for metal ions, and 1,2-Ethanediamine, N,N'-dibutyl- can act as a bidentate ligand, forming stable chelate complexes with various transition metals. These metal complexes can have important applications in catalysis.

Computational modeling, often using DFT, can be used to study the structure and bonding in these metal complexes. By calculating parameters such as metal-ligand bond lengths, bond energies, and charge transfer between the metal and the ligand, chemists can gain insight into the stability and reactivity of these complexes. Furthermore, computational methods can be used to model the entire catalytic cycle, helping to understand how the ligand influences the activity and selectivity of the catalyst.

Prediction of Molecular Conformations and Isomers

The flexibility of the butyl chains and the ethane (B1197151) bridge in 1,2-Ethanediamine, N,N'-dibutyl- means that it can exist in numerous conformations. nih.gov Understanding the relative energies of these conformers is important as the lowest energy conformation is typically the most populated and therefore the most relevant for its chemical and biological activity.

Computational methods can be used to perform a conformational analysis of 1,2-Ethanediamine, N,N'-dibutyl-. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results would be a potential energy surface showing the different stable conformers (local minima) and the energy barriers (transition states) between them. The most stable conformers would likely exhibit intramolecular hydrogen bonding between the two amine groups, which would contribute to their stability. Additionally, steric hindrance between the butyl groups would play a significant role in determining the preferred conformations. nih.gov

Biochemical Interactions and Enzymatic Modulation Research

Enzyme Inhibition Studies

Research specifically detailing the enzyme inhibition properties of 1,2-Ethanediamine, N,N'-dibutyl- is not readily found in the current body of scientific literature. The potential for this compound to act as an enzyme inhibitor can be inferred from the known activities of other substituted diamines, but direct studies on its specific targets and mechanisms are absent.

Investigation of Binding Mechanisms to Active Sites

There is no available research that investigates the specific binding mechanisms of 1,2-Ethanediamine, N,N'-dibutyl- to the active sites of any particular enzyme. Theoretical considerations suggest that the two secondary amine groups could participate in hydrogen bonding or ionic interactions with amino acid residues in an enzyme's active site. The butyl groups would introduce hydrophobic interactions, potentially influencing its binding affinity and specificity. Without experimental data, such as X-ray crystallography or kinetic studies, any description of binding mechanisms remains speculative.

Modulation of Enzyme Activity by the Compound

Specific data on how 1,2-Ethanediamine, N,N'-dibutyl- modulates enzyme activity is not documented. It is plausible that, like other diamines, it could act as a competitive or non-competitive inhibitor for certain enzymes, particularly those that process diamine or polyamine substrates, such as amine oxidases. However, without empirical evidence, it is impossible to state whether it acts as an inhibitor or an activator, or to quantify the extent of its modulatory effects.

Interactions with Metalloproteins and Metal Ion Chelation in Biological Systems

The ethylenediamine (B42938) backbone of 1,2-Ethanediamine, N,N'-dibutyl- suggests a strong potential for metal ion chelation. Ethylenediamine itself is a well-known bidentate ligand that forms stable complexes with various transition metal ions, including copper(II), nickel(II), and zinc(II).

Influence on Metalloprotein Function and Pathways

There is a lack of research on the specific influence of 1,2-Ethanediamine, N,N'-dibutyl- on the function and pathways of metalloproteins. In theory, by chelating the metal cofactors essential for the catalytic activity or structural integrity of metalloenzymes, the compound could inhibit their function. This could disrupt metabolic pathways that rely on these enzymes. For example, many enzymes involved in cellular respiration and detoxification are metalloproteins. However, no studies have been published to confirm such effects for this specific compound.

Role as a Chelating Agent in Biochemical Research

While the chelating properties of the ethylenediamine scaffold are well-established, the specific application of 1,2-Ethanediamine, N,N'-dibutyl- as a chelating agent in biochemical research has not been documented. Its potential utility would stem from its ability to bind metal ions in solution, which could be used to study the role of these ions in biological processes or to sequester them. The presence of the butyl groups would increase its lipophilicity compared to unsubstituted ethylenediamine, which might alter its cellular uptake and distribution, and consequently its efficacy as an intracellular chelating agent.

The table below illustrates the theoretical chelation properties based on the known behavior of ethylenediamine.

| Metal Ion | Potential for Chelation by Ethylenediamine Scaffold | Potential Impact on Biological Systems (Theoretical) |

| Copper (Cu²⁺) | High | Inhibition of copper-dependent enzymes (e.g., cytochrome c oxidase, superoxide (B77818) dismutase) |

| Zinc (Zn²⁺) | High | Disruption of zinc finger proteins, inhibition of zinc-dependent metalloproteases |

| Nickel (Ni²⁺) | High | Potential interference with nickel-containing enzymes (e.g., urease) |

| Cobalt (Co²⁺) | Moderate | Possible interference with cobalt-dependent enzymes |

This table is based on the known properties of the ethylenediamine functional group and does not represent experimental data for 1,2-Ethanediamine, N,N'-dibutyl-.

常见问题

Q. What are the common synthetic routes for preparing 1,2-Ethanediamine, N,N'-dibutyl-?

The synthesis typically involves alkylation of ethylenediamine with butyl halides or nucleophilic substitution reactions. For analogous compounds like N,N'-dimethyl derivatives, methods such as reductive amination or condensation with aldehydes/ketones are employed . However, the bulky dibutyl groups necessitate modified conditions, such as using polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce steric hindrance. Catalysts like triethylamine may improve yields by neutralizing HX byproducts .

Q. How can the purity of 1,2-Ethanediamine, N,N'-dibutyl- be assessed experimentally?

Purity analysis often combines chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For example, H NMR can confirm substitution patterns by identifying peaks corresponding to butyl protons (δ 0.8–1.5 ppm) and ethylene backbone protons (δ 2.5–3.5 ppm). Mass spectrometry provides molecular ion confirmation (expected m/z for CHN: 172.2). Purity >98% is typically required for catalytic or ligand applications .

Q. What safety protocols are critical when handling 1,2-Ethanediamine derivatives?

Due to the compound’s amine functionality, use PPE (gloves, goggles) and work in a fume hood. Derivatives with bulky substituents may still cause skin/eye irritation, as noted for similar amines . Store under inert gas (N) to prevent oxidation. Spills should be neutralized with dilute acetic acid and absorbed in vermiculite .

Advanced Research Questions

Q. How does steric hindrance from dibutyl groups influence the compound’s reactivity in coordination chemistry?

The bulky butyl groups restrict access to the nitrogen lone pairs, reducing ligand denticity and selectivity in metal coordination. Comparative studies on N,N'-dicyclooctyl derivatives show lower stability constants with transition metals (e.g., Cu, Ni) compared to less hindered analogs . To mitigate this, researchers employ high-dielectric solvents (e.g., DMSO) or design chelating auxiliaries .

Q. What experimental strategies resolve contradictions in reported reaction yields for dibutyl-substituted ethylenediamine derivatives?

Discrepancies often arise from steric effects or solvent polarity. For example, a study on N,N'-dimethyl-N'-(1-naphthalenylmethyl) derivatives found that yields dropped from 85% to 60% when switching from THF to toluene due to poor solubility . Systematic optimization of temperature (40–80°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) is recommended to reconcile data .

Q. How can X-ray crystallography elucidate the structural features of 1,2-Ethanediamine, N,N'-dibutyl-?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve bond angles and torsional strain caused by the butyl groups. For example, in N,N'-dicyclooctyl analogs, the N-C-C-N dihedral angle deviates by 15° from planarity, indicating steric distortion . Crystallization in hexane/ethyl acetate mixtures at low temperatures (−20°C) is advised to obtain high-quality crystals .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

While direct data on dibutyl derivatives is limited, studies on chiral N,N'-dimethyl-1,2-diphenylethylenediamine reveal that steric bulk influences enantioselectivity by restricting substrate access to specific catalyst conformations . For dibutyl analogs, computational modeling (DFT) is recommended to predict transition states and optimize chiral induction .

Methodological Considerations

Q. How to design kinetic studies for reactions involving 1,2-Ethanediamine, N,N'-dibutyl-?

Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., ligand exchange with metal ions). For slower processes (e.g., alkylation), conduct time-sampled HPLC analysis. Rate constants (k) for sterically hindered amines are typically 1–2 orders of magnitude lower than unhindered analogs, as seen in N,N'-dicyclooctyl systems .

Q. What analytical techniques quantify steric effects in dibutyl-substituted amines?

Taft steric parameters (Es) or molecular volume calculations (via Gaussian software) provide quantitative measures. Comparative H NMR coupling constants (J) between ethylene protons also reflect torsional strain; smaller J values indicate greater steric distortion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。